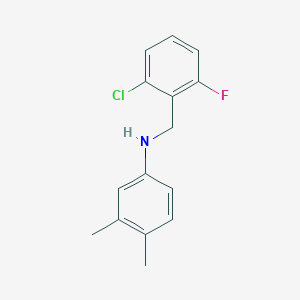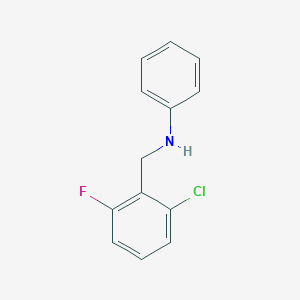![molecular formula C20H23N3O2S B252833 N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea](/img/structure/B252833.png)
N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea, commonly known as PPPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPPT is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of PPPT is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth and proliferation. PPPT has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. PPPT has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
PPPT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). PPPT has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PPPT in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit angiogenesis. However, the limitations of using PPPT in lab experiments include its potential toxicity and lack of selectivity for specific targets.
Direcciones Futuras
There are several future directions for research on PPPT. One area of research is to further elucidate its mechanism of action and identify specific targets for its anti-inflammatory and anti-tumor effects. Another area of research is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, there is a need for further studies on the toxicity and safety of PPPT, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
PPPT can be synthesized through a multistep process involving the reaction of phenoxyacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(1-piperidinyl)aniline. The final step involves the reaction of the resulting amide with ammonium thiocyanate to yield PPPT.
Aplicaciones Científicas De Investigación
PPPT has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. PPPT has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea |
|---|---|
Fórmula molecular |
C20H23N3O2S |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
2-phenoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C20H23N3O2S/c24-19(15-25-18-7-3-1-4-8-18)22-20(26)21-16-9-11-17(12-10-16)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H2,21,22,24,26) |
Clave InChI |
NRQKFBDXTKJYOJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



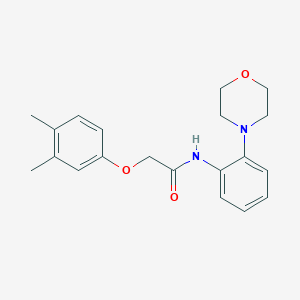
![N-(5-chloropyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B252753.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B252754.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B252755.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide](/img/structure/B252756.png)
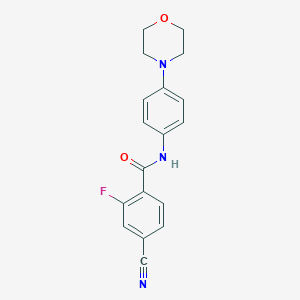
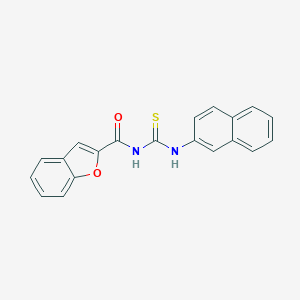
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B252761.png)
![N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252763.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B252764.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide](/img/structure/B252768.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3,4-dichloro-benzamide](/img/structure/B252771.png)
